molecular formula C8H10ClN3S B7890485 3-Methyl-2-benzothiazolinone hydrazone hydrochloride CAS No. 1422544-60-2

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Cat. No.: B7890485
CAS No.: 1422544-60-2
M. Wt: 215.70 g/mol
InChI Key: OEZPVSPULCMUQB-DQMXGCRQSA-N
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Description

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (CAS Registry Number® 4338-98-1) is a chemical compound with the molecular formula C₈H₉N₃S·ClH and a molecular mass of 215.70 g/mol . It is widely recognized as a chromogenic reagent in spectrophotometric analyses due to its ability to form stable colored products upon reaction with oxidized substrates. Key synonyms include 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride, and 3-Methyl-2(3H)-benzothiazolone hydrazone hydrochloride .

The compound’s utility spans pharmaceuticals, environmental monitoring, and biochemical assays. For example, it reacts with oxidized reserpine to form a blue-colored product (λmax = 630 nm) for drug quantification , and it serves as a coupling agent in formaldehyde detection via enzymatic or chemical oxidation pathways . Its versatility also extends to metal ion determination (e.g., thallium(III), selenium(IV)) and polymer analysis (e.g., chitin/chitosan quantification) .

Properties

IUPAC Name

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H/b10-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPVSPULCMUQB-DQMXGCRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1128-67-2 (Parent)
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4338-98-1, 1422544-60-2, 14448-67-0, 149022-15-1
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1)
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride
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Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
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Record name 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE
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Biological Activity

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) is a compound with diverse biological activities, primarily recognized for its role as a chromogenic reagent in biochemical assays. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₈H₉N₃S·HCl
  • Molecular Weight : 215.70 g/mol
  • Melting Point : 276-278 °C (decomposes)

MBTH acts primarily as an electrophilic coupling reagent, facilitating various biochemical reactions. It is notably utilized in the spectrophotometric determination of enzyme activities, particularly those involving tyrosinase and peroxidase.

Applications in Biochemistry

  • Tyrosinase Activity Measurement :
    • MBTH is employed in a continuous spectrophotometric method to assess monophenolase activity of tyrosinase. The reaction involves the coupling of MBTH with o-quinone products generated from the oxidation of monophenols, enhancing sensitivity and reducing lag time in enzymatic assays .
  • Hydrogen Peroxide Detection :
    • It serves as a chromogenic substrate in enzymatic assays for quantifying hydrogen peroxide. In the presence of horseradish peroxidase, MBTH reacts with free radicals generated during the oxidation process, producing a blue-colored product measurable at 620 nm .
  • Glycosaminoglycan Quantification :
    • MBTH has been utilized for quantifying hexosamines in glycosaminoglycans, showcasing its versatility in analytical biochemistry .

Enzymatic Reactions

MBTH's role as an enzymatic probe has been extensively studied:

Enzyme TypeReaction TypeReference
TyrosinaseMonophenol oxidation
Horseradish PeroxidaseHydrogen peroxide detection
Glycosyl HydrolasesSchistosoma mansoni α-N-acetylgalactosaminidase inhibition

Toxicity and Safety

Despite its utility, MBTH poses certain toxicity risks:

  • Acute Toxicity : Ingestion can lead to severe health issues; doses as low as 40 grams may be fatal .
  • Chronic Effects : Long-term exposure can result in respiratory issues and skin irritation .
  • Environmental Impact : Classified as hazardous waste; proper disposal is necessary to mitigate ecological risks .

Case Studies

  • Tyrosinase Assay Development :
    A study demonstrated the effectiveness of MBTH in measuring tyrosinase activity with enhanced sensitivity compared to traditional methods, allowing for rapid screening of phenolic compounds .
  • Detection of Thallium Toxicity :
    Research indicated that MBTH could be involved in detecting thallium ions through colorimetric changes, providing insights into heavy metal toxicity and potential detoxification strategies .
  • Schistosomiasis Research :
    The use of MBTH in studying the enzymatic activity of Schistosoma mansoni glycosyl hydrolases has opened avenues for drug development aimed at controlling schistosomiasis by inhibiting specific enzyme activities critical for parasite survival .

Scientific Research Applications

Analytical Chemistry

Aldehyde Detection:
MBTH is primarily recognized for its role as a chromogenic reagent in the detection of aldehydes, particularly formaldehyde. The compound reacts with formaldehyde under acidic conditions to form a blue-colored complex, which can be quantitatively measured using spectrophotometry. This method is highly sensitive and specific, allowing for trace detection of formaldehyde in air samples.

  • Reaction Mechanism:
    The reaction involves the formation of a hydrazone derivative from formaldehyde and MBTH, followed by oxidation to yield a colored complex that absorbs light at approximately 628 nm. This property makes MBTH an invaluable tool for environmental monitoring of formaldehyde levels in various settings, including indoor air quality assessments .

Table 1: Spectrophotometric Properties of MBTH Complex

ParameterValue
Absorption Maximum (nm)628
Molar Extinction Coefficient (ε)High (exact value depends on concentration)

Case Study: Formaldehyde Detection in Indoor Air
A study demonstrated the effectiveness of MBTH in detecting formaldehyde concentrations in indoor environments. Samples were treated with MBTH, and the resulting color intensity was measured spectrophotometrically, correlating well with formaldehyde levels determined by gas chromatography .

Environmental Applications

Formaldehyde Monitoring:
The compound has been utilized in methods for assessing formaldehyde emissions from various sources, including industrial processes and building materials. Its ability to form stable colored complexes allows for straightforward visual or quantitative analysis of air samples.

  • Methodology:
    Environmental samples are collected and treated with MBTH under controlled acidic conditions. The resulting color change is measured spectrophotometrically to determine formaldehyde concentration.

Table 2: Comparison of Detection Methods for Formaldehyde

MethodSensitivitySpecificityAdvantages
MBTH SpectrophotometryHighHighSimple, cost-effective
Gas ChromatographyVery HighVery HighAccurate but more complex
HPLCHighHighDetailed analysis but expensive

Synthetic Chemistry

Synthesis of Benzothiazolium Azo Dyes:
MBTH serves as a precursor in the synthesis of various benzothiazolium azo dyes. These dyes are important in textile and food industries due to their vivid colors and stability.

  • Synthesis Process:
    The preparation involves coupling reactions where MBTH reacts with diazonium salts to produce azo compounds. The process is advantageous due to the mild reaction conditions required and the high yields obtained.

Table 3: Synthesis Overview of Benzothiazolium Azo Dyes Using MBTH

StepReactantsConditionsYield (%)
Coupling ReactionMBTH + Diazonium SaltRoom TemperatureUp to 90%

Chemical Reactions Analysis

Chromogenic Oxidation Reactions

MBTH undergoes oxidative coupling reactions critical for analytical detection:

Hydrogen Peroxide Detection

In the presence of horseradish peroxidase (HRP), MBTH reacts with H₂O₂ to form a blue tetraazapentamethine dye (λ<sub>max</sub> = 620 nm):

MBTH+H2O2HRPOxidized MBTH+Formaldehyde azineChromophore (ε = 69 mM1cm1)\text{MBTH} + \text{H}_2\text{O}_2 \xrightarrow{\text{HRP}} \text{Oxidized MBTH}^+ \xrightarrow{\text{Formaldehyde azine}} \text{Chromophore (ε = 69 mM}^{-1}\text{cm}^{-1}\text{)}

Conditions : pH 3.5, acetone quenching .

Glucose and Choline Quantification

MBTH-based enzymatic assays demonstrate linear ranges:

  • Glucose : 10–45 nmol (via glucose oxidase-generated H₂O₂)

  • Choline : 5–20 nmol (using choline oxidase)

Carbonyl Compound Reactions

MBTH selectively reacts with aldehydes and ketones to form colored hydrazones:

Target Analyte Reaction Type Detection Range Application Reference
AldehydesHydrazone formation0.1–10 μMEnvironmental water analysis
Chloramine-BElectrophilic coupling0.05–2.5 μg/mLResidual chlorine determination
DobutamineSpectrophotometric assay2–40 μg/mLPharmaceutical formulation analysis

The reaction mechanism involves nucleophilic attack by the hydrazone’s NH group on the carbonyl carbon, forming a conjugated system detectable at 430–470 nm .

Stability and Degradation Pathways

MBTH decomposes at temperatures >270°C . In aqueous solutions (pH 3–4), it exhibits:

  • Oxidative instability : Rapid degradation in the presence of strong oxidizers (e.g., hypochlorite)

  • Photodegradation : Partial decomposition under UV light, requiring amber glass storage

Analytical Performance Comparison

Method LOD LOQ Matrix Interferences
H₂O₂/HRP-MBTH5 μM15 μMBiological fluidsAscorbic acid, cysteine
Aldehyde spectrophotometry0.02 μg/mL0.08 μg/mLEnvironmental waterKetones (minimal cross-reactivity)
Ethamsylate determination0.12 μg/mL0.40 μg/mLPharmaceutical tabletsExcipients (starch, lactose)

Comparison with Similar Compounds

Table 2. Advantages and Limitations of Reagent Systems

Reagent Advantages Limitations
This compound Versatile; stable products; low interference Lower sensitivity vs. enzymatic methods
Nash’s Reagent Well-established Requires heating; unstable products
Purpald Aldehyde-specific Narrow application scope
Brucine High sensitivity for nitrate Toxic; hazardous handling

Q & A

Q. Methodological Optimization Steps :

  • Reagent Concentrations : Use 0.5% FeCl₃ and 1×10⁻² M MBTH HCl for optimal coupling efficiency .
  • Reaction Time : Monitor kinetics between 4–16 minutes at 25°C, with maximum absorbance at 395 nm .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) using buffer systems to stabilize the reaction .

How can researchers validate the accuracy and precision of MBTH HCl-based analytical methods?

Advanced Research Question
Validation requires assessing linearity, sensitivity, and reproducibility using established protocols:

  • Linearity : Calibrate with standards (e.g., 0.5–22.5 µg/mL for captopril). Regression equations (e.g., A = 0.042C + 0.003, R² = 0.9994) confirm linearity .
  • Sensitivity : Calculate molar absorptivity (ε) and Sandell’s sensitivity. For captopril, ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ .
  • Recovery Studies : Achieve 99.39–101.64% recovery in spiked pharmaceutical formulations, validated via t-tests and F-tests against reference methods .

How should researchers address interference from co-existing ions or compounds in MBTH HCl-coupled assays?

Advanced Research Question
Interference mitigation strategies include:

  • Selective Masking Agents : Add EDTA to chelate metal ions (e.g., Cu²⁺) that compete with Fe³⁺ in oxidation reactions .
  • Kinetic Discrimination : Use fixed-time methods (e.g., measuring at 8 minutes) to isolate the analyte’s signal from slower-reducing interferents like thiocyanate .
  • Validation via Standard Additions : Confirm accuracy in complex matrices (e.g., soil/effluent samples) by spiking known cyanide concentrations and comparing results to barbituric acid methods .

What are the applications of MBTH HCl in organic synthesis beyond analytical chemistry?

Advanced Research Question
MBTH HCl is used in synthesizing heterocyclic compounds:

  • Azine Derivatives : React MBTH HCl with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in ethanol under basic conditions (triethylamine) to form Schiff bases. Yields exceed 80% .
  • Aggregation-Induced Emission (AIE) Materials : Azine derivatives from MBTH HCl exhibit AIE properties, useful in pressure-sensitive nanomaterials .

How does MBTH HCl’s reactivity vary between biochemical and environmental applications?

Cross-Disciplinary Research Question

  • Biochemical Assays : In enzyme activity assays (e.g., polyphenol oxidase), MBTH HCl enhances colorimetric detection of substrates like L-DOPA, requiring strict pH control (pH 6.5–7.5) .
  • Environmental Monitoring : For residual chlorine detection, MBTH HCl couples with chloramine-B in water samples. Adjust reagent ratios (e.g., MBTH:ClO⁻ = 2:1) to minimize matrix effects .

What safety protocols are critical when handling MBTH HCl in research settings?

Basic Research Question

  • Storage : Keep in airtight containers at ambient temperatures; avoid light to prevent decomposition .
  • Incompatibilities : Exclude strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .
  • Toxicity : Use PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ = 300 mg/kg in rats) .

How can researchers troubleshoot low sensitivity in MBTH HCl-based kinetic methods?

Advanced Research Question

  • Reagent Stability : Prepare fresh MBTH HCl solutions daily to avoid hydrazone degradation .
  • Temperature Control : Maintain 25±0.5°C during reactions to ensure consistent kinetics .
  • Instrument Calibration : Verify spectrophotometer slit width (1 nm) and scan speed (400 nm/min) to reduce baseline noise .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-benzothiazolinone hydrazone hydrochloride
Reactant of Route 2
3-Methyl-2-benzothiazolinone hydrazone hydrochloride

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